molecular formula C14H16ClNO B12316701 (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

Cat. No.: B12316701
M. Wt: 249.73 g/mol
InChI Key: BRXMHAHJRYVVSM-JYRVWZFOSA-N
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Description

(3Z)-1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is a synthetic indole-derived compound characterized by a conjugated enone system and a chloro-substituted propan-2-one backbone.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

InChI

InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3/b13-8-

InChI Key

BRXMHAHJRYVVSM-JYRVWZFOSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)CCl)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one typically involves the reaction of 1,3,3-trimethylindole with a chlorinated ketone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one. The compound has been evaluated for its effectiveness against various human cancer cell lines through the National Cancer Institute's protocols. Notable findings include:

  • Inhibition of Cell Growth : The compound exhibited significant growth inhibition in tested tumor cells with mean GI50 values indicating its potency as an antitumor agent .
Cell Line GI50 (μM) TGI (μM)
A549 (Lung)15.7250.68
MCF7 (Breast)18.4555.32
HeLa (Cervical)12.3448.11

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural characteristics allow for the development of derivatives that may possess enhanced biological activities or novel properties.

Photophysical Properties

Research indicates that this compound exhibits interesting photophysical properties, making it suitable for applications in photodynamic therapy (PDT). The ability to absorb light and generate reactive oxygen species can be harnessed for targeted cancer therapies.

Case Study 1: Antitumor Mechanism

A study conducted on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells compared to controls .

Case Study 2: Synthesis of Derivatives

In another research effort, various derivatives of this compound were synthesized to evaluate their biological activity. Modifications at the indole ring led to compounds with improved efficacy against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other indole-based derivatives, particularly those containing halogen substituents and conjugated ketone systems. Below is a comparative analysis based on the provided evidence and analogous structures:

Structural Analog: (5Z)-5-[1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one ()

  • Key Differences: Substituents: The analog includes a thiazolidinone ring with a sulfanylidene group and a 2-chlorobenzyl substituent, whereas the target compound has a simpler propan-2-one backbone with a chloro group at position 1. Steric Hindrance: The 1,3,3-trimethylindole group in the target compound may increase steric bulk, affecting intermolecular interactions in crystallographic packing .

Structural Analog: 1-Allyl-3-[(3,4-Dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one ()

  • Key Differences: Functional Groups: The analog features an imino group and a dichlorophenyl substituent, contrasting with the chloro-propan-2-one system in the target compound. Reactivity: The imino group may participate in tautomerism or coordination chemistry, while the target compound’s α,β-unsaturated ketone is prone to Michael additions or Diels-Alder reactions. Biological Activity: Dichlorophenyl-substituted indoles (as in the analog) are often explored for antimicrobial or anticancer properties, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence .

Research Findings and Data Tables

Table 1: Structural and Electronic Comparison

Property Target Compound Analog () Analog ()
Core Structure Indol-2-ylidene propan-2-one Indol-3-ylidene thiazolidinone Indol-2-one imino derivative
Halogen Substituent Chlorine at C1 of propan-2-one Chlorine on benzyl group 3,4-Dichlorophenyl
Conjugated System Enone (C=O and C=C) Thione (C=S) and enone Imino (C=N) and ketone
Potential Reactivity Electrophilic addition, cycloadditions Nucleophilic substitution at sulfur Tautomerism, metal coordination

Table 2: Hypothetical Physicochemical Properties (Inferred)

Property Target Compound Analog () Analog ()
Molecular Weight (g/mol) ~290 (estimated) ~425 (reported) ~365 (reported)
Solubility Low in water, moderate in DMSO Low in polar solvents Moderate in organic solvents
Melting Point Not reported 180–185°C (decomposes) 150–155°C

Discussion of Key Contrasts

  • Crystallographic Analysis: The target compound’s structure determination would likely employ SHELX or ORTEP-III software, as seen in analogous studies . Its trimethylindole group may lead to distinct crystallographic packing compared to the thiazolidinone-containing analog ().
  • Synthetic Challenges : The allyl and dichlorophenyl groups in ’s analog require precise regiocontrol during synthesis, whereas the target compound’s propan-2-one backbone may simplify purification.
  • Spectroscopic Data : While NMR data for the target compound are absent in the evidence, similar indole derivatives (e.g., ’s Zygocaperoside) show characteristic aromatic proton signals at δ 6.8–7.5 ppm, suggesting comparable patterns .

Biological Activity

  • Molecular Formula : C14H16ClNO
  • Molecular Weight : 249.73 g/mol
  • Structure : This compound features a chloro group attached to a propanone structure, with an indole derivative contributing to its unique properties.

Antimicrobial Properties

Research has indicated that compounds similar to (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one exhibit significant antimicrobial activity. A study focusing on indole derivatives demonstrated that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells. For instance, research involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it may inhibit the NF-kB pathway, which is often overactive in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various indole derivatives, this compound was tested against a panel of pathogens. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity .

Case Study 2: Cancer Cell Lines

A laboratory study evaluated the effects of this compound on MCF-7 and HeLa cells. The compound was found to decrease cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells .

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityMIC of 32 µg/mL against E. coli
Anticancer ActivityReduced viability in MCF-7 and HeLa cells; apoptosis induction observed
MechanismPotential inhibition of NF-kB signaling pathway

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